Ethyl 4-cyanopiperidine-1-carboxylate

Description

BenchChem offers high-quality Ethyl 4-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

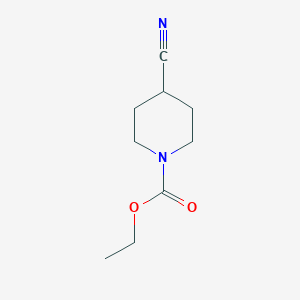

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPWNLVBWKCSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398890 | |

| Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182808-28-2 | |

| Record name | Ethyl 4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanopiperidine-1-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive cyano group and a protected amine, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow diagrams to elucidate the reaction pathways. The synthesis routes explored herein originate from readily available starting materials: 4-cyanopiperidine, ethyl 4-hydroxypiperidine-1-carboxylate, and ethyl 4-oxopiperidine-1-carboxylate.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. The targeted functionalization of this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery. Ethyl 4-cyanopiperidine-1-carboxylate (CAS No: 182808-28-2) serves as a versatile intermediate, enabling the introduction of the 4-cyanopiperidine moiety into larger molecules. The cyano group can be further elaborated into a variety of functional groups, such as amines or carboxylic acids, while the ethyl carbamate provides a stable protecting group for the piperidine nitrogen that can be readily removed when necessary. This guide details the most common and effective laboratory-scale syntheses of this important compound.

Comparative Analysis of Synthesis Routes

Three primary synthetic strategies for the preparation of Ethyl 4-cyanopiperidine-1-carboxylate have been identified and are detailed in this guide. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

| Synthesis Route | Starting Material | Number of Steps | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Considerations |

| Route 1 | 4-Cyanopiperidine | 1 | Ethyl chloroformate, Triethylamine | High (typically >90%) | 2-4 | Direct and efficient; requires handling of lachrymatory ethyl chloroformate. |

| Route 2 | Ethyl 4-hydroxypiperidine-1-carboxylate | 2 | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium cyanide | Moderate to Good (60-80% over two steps) | 24-48 | Utilizes a common precursor; involves a two-step process and the use of toxic cyanide salts. |

| Route 3 | Ethyl 4-oxopiperidine-1-carboxylate | 2 | 1. Tosylhydrazide2. Sodium cyanide | Moderate (50-70% over two steps) | 12-24 | Provides a pathway from the keto-ester; requires careful control of reaction conditions. |

Synthesis Route 1: N-Ethoxycarbonylation of 4-Cyanopiperidine

This is the most direct and commonly employed method for the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate. It involves the reaction of commercially available 4-cyanopiperidine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

4-Cyanopiperidine

-

Ethyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanopiperidine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

Logical Workflow

Caption: A direct, one-step synthesis.

Synthesis Route 2: From Ethyl 4-hydroxypiperidine-1-carboxylate

This two-step route commences with the conversion of the hydroxyl group of ethyl 4-hydroxypiperidine-1-carboxylate into a better leaving group, typically a tosylate, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Tosylation of Ethyl 4-hydroxypiperidine-1-carboxylate

Materials:

-

Ethyl 4-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane and cool to 0 °C.

-

Add pyridine or triethylamine (1.5 equivalents).

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford ethyl 4-(tosyloxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Cyanation of Ethyl 4-(tosyloxy)piperidine-1-carboxylate

Materials:

-

Ethyl 4-(tosyloxy)piperidine-1-carboxylate

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Brine

Procedure:

-

Dissolve ethyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equivalent) in DMSO or DMF.

-

Add sodium cyanide or potassium cyanide (1.5 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Signaling Pathway Diagram

Caption: A two-step conversion pathway.

Synthesis Route 3: From Ethyl 4-oxopiperidine-1-carboxylate

This route involves the conversion of the ketone functionality in ethyl 4-oxopiperidine-1-carboxylate into the desired nitrile. A common method proceeds through the formation of a tosylhydrazone, followed by reaction with a cyanide source.

Experimental Protocol

Step 1: Formation of the Tosylhydrazone

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Tosylhydrazide

-

Methanol or Ethanol

-

Catalytic amount of acetic acid

Procedure:

-

Dissolve ethyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) and tosylhydrazide (1.1 equivalents) in methanol or ethanol.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The tosylhydrazone may precipitate and can be collected by filtration. Otherwise, concentrate the solvent in vacuo to obtain the crude product.

Step 2: Conversion to the Nitrile

Materials:

-

Ethyl 4-(tosylhydrazono)piperidine-1-carboxylate

-

Sodium cyanide (NaCN)

-

Methanol or DMF

Procedure:

-

Suspend the crude tosylhydrazone (1.0 equivalent) and sodium cyanide (2.0-3.0 equivalents) in methanol or DMF.

-

Heat the mixture to reflux for 6-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Experimental Workflow Diagram

Caption: A two-step ketone transformation.

Conclusion

This technical guide has detailed three distinct and reliable synthetic routes to Ethyl 4-cyanopiperidine-1-carboxylate, a valuable intermediate in pharmaceutical synthesis. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The direct N-ethoxycarbonylation of 4-cyanopiperidine is the most atom-economical and efficient method. The routes starting from the corresponding 4-hydroxy and 4-oxo piperidines offer viable alternatives when those precursors are more readily accessible. The provided experimental protocols and comparative data serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis.

Spectroscopic Analysis of Heterocyclic Compounds: A Technical Guide Focused on Ethyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate, with the molecular formula C₉H₁₄N₂O₂, is a heterocyclic compound of interest in organic synthesis.[1] Its structure combines a piperidine ring, an ethyl carbamate, and a nitrile functional group, making it a versatile building block for more complex molecules. The correct interpretation of its spectroscopic data is crucial for confirming its synthesis and for quality control purposes.

Spectroscopic Data Summary

A comprehensive search of available scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl 4-cyanopiperidine-1-carboxylate. Therefore, the following tables are presented as templates, illustrating how the data would be structured and interpreted once acquired.

Table 1: Predicted ¹H NMR Data for Ethyl 4-cyanopiperidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.6 | Multiplet | 2H (axial) | Piperidine C2-H, C6-H |

| ~3.1 | Multiplet | 2H (equatorial) | Piperidine C2-H, C6-H |

| ~2.9 | Multiplet | 1H | Piperidine C4-H |

| ~1.9 | Multiplet | 2H (axial) | Piperidine C3-H, C5-H |

| ~1.7 | Multiplet | 2H (equatorial) | Piperidine C3-H, C5-H |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for Ethyl 4-cyanopiperidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~122 | C ≡N (Nitrile) |

| ~61 | -O-CH₂ -CH₃ |

| ~44 | Piperidine C 2, C 6 |

| ~29 | Piperidine C 3, C 5 |

| ~25 | Piperidine C 4 |

| ~14 | -O-CH₂-CH₃ |

Table 3: Expected IR Absorption Bands for Ethyl 4-cyanopiperidine-1-carboxylate

| Wavenumber (cm⁻¹) | Functional Group |

| ~2240 | C≡N (Nitrile) stretch |

| ~1690 | C=O (Carbamate) stretch |

| ~2950-2850 | C-H (Aliphatic) stretch |

| ~1240 | C-O (Ester) stretch |

| ~1100 | C-N stretch |

Table 4: Expected Mass Spectrometry Data for Ethyl 4-cyanopiperidine-1-carboxylate

| m/z | Interpretation |

| 182.11 | [M]⁺ (Molecular Ion) |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OC₂H₅]⁺ |

| 111 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data necessary for the characterization of Ethyl 4-cyanopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified Ethyl 4-cyanopiperidine-1-carboxylate.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or with a direct infusion source using electrospray ionization (ESI-MS).

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[2]

-

If necessary, add a small amount of an acid (e.g., formic acid) or base to promote ionization.

-

The solution is then infused directly into the ion source of the mass spectrometer.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for this compound to form [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Range: A scan range of m/z 50-500 is generally appropriate to observe the molecular ion and key fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like Ethyl 4-cyanopiperidine-1-carboxylate.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 4-cyanopiperidine-1-carboxylate.

This systematic approach ensures that complementary information from each technique is integrated to provide an unambiguous structural assignment. The process begins with the synthesis and purification of the target compound. Subsequently, FTIR, NMR, and mass spectrometry are performed. The data from each analysis provides specific structural information: FTIR identifies the functional groups, NMR elucidates the connectivity of the atoms, and mass spectrometry confirms the molecular weight. Together, these data points allow for the definitive confirmation of the chemical structure.

References

Commercial Availability and Synthetic Utility of Ethyl 4-cyanopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a key building block in medicinal chemistry, valued for its versatile piperidine scaffold and reactive cyano group. This technical guide provides an in-depth overview of its commercial availability, synthesis, and applications in drug discovery, with a focus on its role as a precursor to pharmacologically active agents.

Commercial Availability

Ethyl 4-cyanopiperidine-1-carboxylate (CAS No. 182808-28-2) is readily available from a range of chemical suppliers. The following table summarizes the availability of this compound from various vendors, highlighting purity, offered quantities, and pricing.

| Supplier | Purity | Available Quantities | Price (USD) |

| Anichem LLC | 95% | 500g, 1kg, 25kg | Inquire |

| A.S. Chemical Laboratories Inc. | N/A | Inquire | Inquire |

| BetaPharma Inc. | N/A | Inquire | Inquire |

| Chemstep | 96% | 1g | Inquire |

| Combi-Blocks | 95% | 250mg | Inquire |

| Activate | 95+% | 1g | Inquire |

| Oakwood | 90% | 250mg, 1g | Inquire |

| Aurum Pharmatech, LLC | 96% | 1g | Inquire |

| Cenmed Enterprises | N/A | N/A | $289.60 (for a related compound)[1] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 182808-28-2 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | White powder[2] |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of Ethyl 4-cyanopiperidine-1-carboxylate are not widely published in peer-reviewed journals, general synthetic strategies for N-substituted 4-cyanopiperidines are well-established. A common approach involves the dehydration of the corresponding primary amide, isonipecotamide, followed by N-acylation.

A patent describes a one-step cyclization reaction to produce 4-substituted and N-substituted ethyl 4-piperidinecarboxylates. This method involves the reaction of a compound with an active methano group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride.[3] Another patented method for preparing 4-cyanopiperidine hydrochloride involves the dehydration of isonipecotamide using thionyl chloride in the presence of a formamide.[4][5]

A plausible synthetic route starting from commercially available materials is outlined below.

Experimental Workflow: A Plausible Synthetic Route

Caption: Plausible two-step synthesis of Ethyl 4-cyanopiperidine-1-carboxylate.

Role in Drug Discovery and Development

The piperidine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). The unique structural features of Ethyl 4-cyanopiperidine-1-carboxylate make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules.

Application as a Building Block in Medicinal Chemistry

The presence of both a nucleophilic nitrogen (after deprotection of the carbamate) and an electrophilic cyano group allows for a variety of chemical transformations. This dual reactivity enables its use in the construction of complex molecular architectures. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Potential Therapeutic Targets

While specific signaling pathways directly modulated by Ethyl 4-cyanopiperidine-1-carboxylate itself are not documented, its derivatives have been investigated as inhibitors of various protein kinases. The piperidine scaffold can be functionalized to interact with the ATP-binding site of kinases, and the cyano group can be exploited for covalent or non-covalent interactions.

The following diagram illustrates a conceptual workflow for utilizing this compound in a kinase inhibitor discovery program.

References

- 1. cenmed.com [cenmed.com]

- 2. Ethyl 4-Cyanopiperidine-1-Carboxylate manufacturer, CasNo.182808-28-2 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 5. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of Ethyl 4-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of pharmaceutical agents. Its structure, featuring a piperidine ring N-protected with an ethyl carbamate and substituted with a cyano group at the 4-position, offers multiple avenues for chemical modification. The ethyl carbamate group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the cyano group serves as a versatile precursor to various functional groups, including amines, carboxylic acids, and tetrazoles. This guide details the core reactions of Ethyl 4-cyanopiperidine-1-carboxylate, providing experimental protocols and quantitative data to facilitate its application in drug discovery and development.

Core Reactions and Experimental Protocols

The primary utility of Ethyl 4-cyanopiperidine-1-carboxylate lies in the chemical transformations of its cyano group and the manipulation of the N-protecting group. The key reactions include reduction of the nitrile to a primary amine, hydrolysis to a carboxylic acid, conversion to a tetrazole ring, and reaction with organometallic reagents.

Reduction of the Cyano Group to an Aminomethyl Group

The reduction of the nitrile functionality in Ethyl 4-cyanopiperidine-1-carboxylate to a primary amine is a fundamental transformation that yields ethyl 4-(aminomethyl)piperidine-1-carboxylate, a crucial intermediate for the synthesis of various bioactive molecules, including σ1 receptor ligands. Catalytic hydrogenation is the most common method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

A solution of ethyl 4-cyanopiperidine-1-carboxylate in a suitable solvent, such as methanol or ethanol, is subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.

-

Reaction:

-

To a solution of ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in methanol, add 10% Palladium on carbon (0.1 eq).

-

The mixture is then stirred under a hydrogen atmosphere (typically at a pressure of 4-5 bar) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield ethyl 4-(aminomethyl)piperidine-1-carboxylate.

-

| Starting Material | Product | Catalyst | Solvent | Pressure | Time | Yield |

| Ethyl 4-cyanopiperidine-1-carboxylate | Ethyl 4-(aminomethyl)piperidine-1-carboxylate | 10% Pd/C | Methanol | 4.6 bar | 16 h | High |

Note: The yield for this specific reaction on the ethyl carbamate derivative is expected to be high, analogous to similar reductions on related N-protected 4-cyanopiperidines.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid provides a route to piperidine-4-carboxylic acid derivatives, which are important scaffolds in medicinal chemistry. This transformation can be achieved under either acidic or basic conditions, typically requiring harsh reaction conditions such as heating with a strong acid or base.

Experimental Protocol: Basic Hydrolysis

The nitrile is heated in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethylene glycol.

-

Reaction:

-

A mixture of ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and a solution of potassium hydroxide (excess) in ethylene glycol is heated to a high temperature (e.g., 190°C).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid, is then isolated by filtration and can be further purified by recrystallization.

-

| Starting Material | Product | Reagents | Solvent | Temperature | Yield |

| Ethyl 4-cyanopiperidine-1-carboxylate | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | KOH | Ethylene glycol | 190°C | Moderate to High |

Note: This is a general procedure; specific yields for the ethyl carbamate derivative may vary and should be optimized.

Conversion of the Cyano Group to a Tetrazole Ring

The conversion of the nitrile to a 5-substituted 1H-tetrazole is a common strategy in medicinal chemistry to introduce a bioisosteric replacement for a carboxylic acid group. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of an ammonium salt or a Lewis acid.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide

-

Reaction:

-

A mixture of ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq), sodium azide (NaN3, 1.5-2.0 eq), and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or toluene is heated.

-

The reaction is typically carried out at elevated temperatures (e.g., 100-120°C) and monitored by TLC.

-

Upon completion, the reaction mixture is cooled and acidified with an aqueous acid solution.

-

The product, ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate, is then extracted with an organic solvent and purified by column chromatography or recrystallization.

-

| Starting Material | Product | Reagents | Solvent | Temperature | Yield |

| Ethyl 4-cyanopiperidine-1-carboxylate | Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate | NaN3, Et3N·HCl | DMF | 100-120°C | Good |

Reaction with Grignard Reagents

The reaction of the cyano group with organometallic reagents, such as Grignard reagents, provides a convenient method for the synthesis of ketones. The nitrile carbon is electrophilic and undergoes nucleophilic attack by the Grignard reagent to form an intermediate imine salt, which is then hydrolyzed to the corresponding ketone.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Reaction:

-

To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0°C, a solution of ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., aqueous HCl).

-

The product, ethyl 4-benzoylpiperidine-1-carboxylate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

-

| Starting Material | Product | Reagent | Solvent | Yield |

| Ethyl 4-cyanopiperidine-1-carboxylate | Ethyl 4-benzoylpiperidine-1-carboxylate | Phenylmagnesium bromide | Diethyl ether or THF | Moderate |

Note: The N-ethoxycarbonyl group is generally stable to Grignard reagents under these conditions.

Deprotection of the Piperidine Nitrogen

The ethyl carbamate protecting group can be removed to liberate the secondary amine of the piperidine ring, allowing for further functionalization at the nitrogen atom. This is typically achieved by hydrolysis under basic or acidic conditions.

Experimental Protocol: Basic Hydrolysis of the Ethyl Carbamate

-

Reaction:

-

Ethyl 4-cyanopiperidine-1-carboxylate is heated at reflux in a solution of a strong base, such as potassium hydroxide, in a high-boiling alcohol like ethanol or isopropanol.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried and concentrated to afford 4-cyanopiperidine.

-

| Starting Material | Product | Reagents | Solvent | Condition | Yield |

| Ethyl 4-cyanopiperidine-1-carboxylate | 4-Cyanopiperidine | KOH | Ethanol | Reflux | High |

Logical Workflow for the Utilization of Ethyl 4-cyanopiperidine-1-carboxylate

The following diagram illustrates the central role of Ethyl 4-cyanopiperidine-1-carboxylate as a starting material for the synthesis of various key intermediates.

Caption: Synthetic pathways from Ethyl 4-cyanopiperidine-1-carboxylate.

Conclusion

Ethyl 4-cyanopiperidine-1-carboxylate is a highly valuable and versatile building block in modern drug discovery. The key reactions involving this compound, namely the reduction and hydrolysis of the cyano group, its conversion to a tetrazole, and its reaction with organometallic reagents, provide access to a wide range of important pharmaceutical intermediates. The experimental protocols outlined in this guide, along with the tabulated data, offer a practical framework for the efficient utilization of this scaffold in the synthesis of novel therapeutic agents. The ability to readily deprotect the piperidine nitrogen further enhances its utility, allowing for late-stage diversification and the generation of compound libraries for biological screening. A thorough understanding of these core reactions is essential for any researcher or scientist working in the field of medicinal chemistry and drug development.

The Synthetic Versatility of Ethyl 4-Cyanopiperidine-1-carboxylate: A Gateway to Novel Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Derivatives of Ethyl 4-Cyanopiperidine-1-carboxylate

Ethyl 4-cyanopiperidine-1-carboxylate stands as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a piperidine ring functionalized with both a cyano and an ethyl carboxylate group, provides multiple avenues for chemical modification, making it a valuable starting material in the quest for novel therapeutics. This technical guide delves into the potential derivatives of this compound, providing insights into their synthesis, experimental protocols, and potential applications, with a focus on data-driven approaches for drug discovery and development.

The strategic importance of the piperidine moiety is well-established in pharmaceutical sciences, as it is a common structural motif in numerous approved drugs. The presence of the cyano and ethyl ester functionalities on the 4-position and the nitrogen atom, respectively, allows for a wide range of chemical transformations. These reactive sites can be independently or concertedly modified to generate libraries of compounds with diverse pharmacological profiles.

Key Synthetic Transformations and Potential Derivatives

The chemical reactivity of Ethyl 4-cyanopiperidine-1-carboxylate allows for the generation of several classes of derivatives. Key transformations include modifications of the cyano group, reactions at the ester functionality, and alterations of the piperidine ring itself.

1. Derivatives from the Cyano Group:

-

Reduction to Amines: The cyano group can be readily reduced to a primary amine, yielding Ethyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation opens the door to a vast number of subsequent derivatizations, such as amide and sulfonamide formation, reductive amination to secondary and tertiary amines, and the introduction of various pharmacophores.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile furnishes the corresponding carboxylic acid, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid. This derivative serves as a crucial intermediate for the synthesis of amides, esters, and other carboxylic acid-based functionalities.

-

Formation of Tetrazoles: The [2+3] cycloaddition reaction of the cyano group with an azide source, typically sodium azide, leads to the formation of a tetrazole ring, yielding Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate. Tetrazoles are well-recognized as bioisosteres of carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties.

2. Derivatives from the Ester Group:

-

Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, followed by coupling with a diverse range of amines to generate a library of amides. Alternatively, direct amidation can be achieved under specific conditions.

-

Reduction to Alcohols: Reduction of the ester functionality provides the corresponding primary alcohol, offering another point for derivatization, such as ether or ester formation.

3. N-Alkylation and N-Arylation:

While the nitrogen atom is protected by the ethoxycarbonyl group, deprotection followed by N-alkylation or N-arylation with various electrophiles can introduce a wide array of substituents, significantly impacting the biological activity of the resulting molecules.

Data Presentation: A Summary of Potential Derivatives and Their Properties

The following tables summarize the key classes of derivatives that can be synthesized from Ethyl 4-cyanopiperidine-1-carboxylate, along with representative data that would be generated during their synthesis and characterization.

Table 1: Derivatives via Cyano Group Modification

| Derivative Class | Representative Structure | Typical Synthesis Method | Potential Quantitative Data |

| Primary Amines | Ethyl 4-(aminomethyl)piperidine-1-carboxylate | Catalytic Hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) | Yield (%), ¹H NMR, ¹³C NMR, MS |

| Carboxylic Acids | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | Acid or base-catalyzed hydrolysis | Yield (%), Melting Point (°C), ¹H NMR, ¹³C NMR, IR |

| Tetrazoles | Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Reaction with sodium azide and a Lewis acid (e.g., ZnCl₂) | Yield (%), Melting Point (°C), ¹H NMR, ¹³C NMR, MS |

Table 2: Derivatives via Ester Group and N-Modification

| Derivative Class | Representative Structure | Typical Synthesis Method | Potential Quantitative Data |

| Amides | N-Substituted 4-cyanopiperidine-1-carboxamides | Deprotection, followed by amide coupling (e.g., EDC, HOBt) | Yield (%), ¹H NMR, ¹³C NMR, MS |

| N-Alkylated Derivatives | Ethyl 4-cyano-1-alkylpiperidine-1-carboxylates | Deprotection, followed by reaction with an alkyl halide | Yield (%), ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis and evaluation of novel chemical entities. Below are representative protocols for key transformations of Ethyl 4-cyanopiperidine-1-carboxylate.

Protocol 1: Synthesis of Ethyl 4-(aminomethyl)piperidine-1-carboxylate (Reduction of the Cyano Group)

-

Materials: Ethyl 4-cyanopiperidine-1-carboxylate, Palladium on carbon (10% Pd), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Protocol 2: Synthesis of 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Hydrolysis of the Cyano Group)

-

Materials: Ethyl 4-cyanopiperidine-1-carboxylate, Concentrated Hydrochloric Acid.

-

Procedure:

-

To a round-bottom flask, add Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and an excess of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

Protocol 3: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate

-

Materials: Ethyl 4-cyanopiperidine-1-carboxylate, Sodium azide, Triethylamine hydrochloride or Zinc Chloride, Toluene or DMF.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq), sodium azide (1.5-2.0 eq), and triethylamine hydrochloride (1.5-2.0 eq) in toluene.

-

Heat the reaction mixture to reflux for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully quench with an acidic aqueous solution (e.g., 1M HCl) to neutralize any remaining azide.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Mandatory Visualizations

To further elucidate the synthetic pathways and logical relationships, the following diagrams are provided.

Caption: Key synthetic transformations of Ethyl 4-cyanopiperidine-1-carboxylate.

Caption: A typical workflow for drug discovery utilizing the core scaffold.

Conclusion

Ethyl 4-cyanopiperidine-1-carboxylate is a highly valuable and versatile building block in modern drug discovery. The ability to selectively modify its functional groups allows for the creation of a vast chemical space of potential drug candidates. This guide provides a foundational understanding of the key derivatives that can be accessed from this starting material, along with standardized protocols to facilitate their synthesis. By leveraging the synthetic potential of this scaffold, researchers and drug development professionals can accelerate the discovery of novel therapeutics to address a wide range of unmet medical needs.

The Pivotal Role of Ethyl 4-cyanopiperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Ethyl 4-cyanopiperidine-1-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a piperidine scaffold, a reactive nitrile group, and a protecting ethyl carbamate, make it an invaluable intermediate in the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of Ethyl 4-cyanopiperidine-1-carboxylate, with a particular focus on its role in the development of targeted therapies, such as Janus kinase (JAK) inhibitors.

Chemical Properties and Synthesis

Ethyl 4-cyanopiperidine-1-carboxylate is a stable, colorless to pale yellow liquid or low-melting solid, soluble in a range of organic solvents.[1] Its molecular structure provides two primary points for chemical modification: the nitrile group and the piperidine nitrogen after deprotection.

Table 1: Physicochemical Properties of Ethyl 4-cyanopiperidine-1-carboxylate

| Property | Value |

| CAS Number | 182808-28-2 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate |

Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

A common synthetic route to Ethyl 4-cyanopiperidine-1-carboxylate involves the protection of 4-cyanopiperidine.

Experimental Protocol: Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

Materials:

-

4-Cyanopiperidine hydrochloride

-

Ethyl chloroformate

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable solvent

-

Water

-

Brine

Procedure:

-

4-Cyanopiperidine hydrochloride is suspended in dichloromethane.

-

The suspension is cooled in an ice bath, and triethylamine is added to neutralize the hydrochloride salt and liberate the free base.

-

Ethyl chloroformate is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Ethyl 4-cyanopiperidine-1-carboxylate.

Role as a Key Intermediate in Drug Discovery

The true value of Ethyl 4-cyanopiperidine-1-carboxylate lies in its utility as a precursor to more complex and pharmacologically active molecules. The nitrile group can be transformed into a variety of other functional groups, most notably a primary amine, which serves as a crucial handle for further synthetic elaborations.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: Oclacitinib

A prominent example of the application of a 4-cyanopiperidine core structure is in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[2][3][4] The synthesis of Oclacitinib involves the use of a 4-aminopiperidine derivative, which can be synthesized from Ethyl 4-cyanopiperidine-1-carboxylate through the reduction of the nitrile group.

Workflow for the Synthesis of Oclacitinib Precursor from Ethyl 4-cyanopiperidine-1-carboxylate

Caption: Synthetic pathway from the core molecule to the drug core.

Experimental Protocol: Reduction of the Nitrile Group

The catalytic hydrogenation of the nitrile in Ethyl 4-cyanopiperidine-1-carboxylate is a key transformation to unlock its potential as a pharmaceutical intermediate.

Materials:

-

Ethyl 4-cyanopiperidine-1-carboxylate

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

Ethyl 4-cyanopiperidine-1-carboxylate is dissolved in methanol or ethanol in a high-pressure hydrogenation vessel.

-

A catalytic amount of Raney Nickel or Pd/C is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield Ethyl 4-aminopiperidine-1-carboxylate.

This resulting aminopiperidine derivative is a crucial intermediate that can then be further functionalized in the synthesis of Oclacitinib and other complex drug molecules.

Pharmacological Significance: Oclacitinib and JAK Inhibition

Oclacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines involved in inflammation and pruritus.[2][3][5] By blocking these pathways, Oclacitinib can effectively reduce the clinical signs of allergic skin diseases.

Table 2: In Vitro Inhibitory Activity of Oclacitinib against JAK Enzymes

| Enzyme | IC₅₀ (nM) |

| JAK1 | 10[1][2][4][5][6] |

| JAK2 | 18[1][2][5][6] |

| JAK3 | 99[1][2][5][6] |

| TYK2 | 84[1][5] |

The data clearly demonstrates Oclacitinib's potent inhibition of JAK1, with good selectivity over JAK3. This pharmacological profile is key to its therapeutic efficacy and safety.

The JAK-STAT Signaling Pathway and Oclacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.

JAK-STAT Signaling Pathway and Inhibition by Oclacitinib

Caption: Mechanism of JAK-STAT signaling and its inhibition.

As depicted, cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene transcription, leading to inflammatory and pruritic responses. Oclacitinib exerts its therapeutic effect by directly inhibiting the activity of JAK enzymes, thereby blocking this signaling cascade.[2][3][7]

Conclusion

Ethyl 4-cyanopiperidine-1-carboxylate is a cornerstone building block in medicinal chemistry, enabling the synthesis of complex and potent pharmaceutical agents. Its application in the development of the JAK inhibitor Oclacitinib highlights its significance in modern drug discovery. The ability to efficiently transform the nitrile functionality into other key groups, combined with the versatile piperidine scaffold, ensures that Ethyl 4-cyanopiperidine-1-carboxylate will continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qingmupharm.com [qingmupharm.com]

- 4. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-cyanopiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanopiperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures. Its unique combination of a reactive cyano group and a protected piperidine nitrogen makes it an invaluable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-cyanopiperidine-1-carboxylate. It further details its significant application in the synthesis of targeted therapies, with a particular focus on the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and other inflammatory conditions. Detailed experimental protocols for key transformations and visualizations of relevant biological pathways are included to facilitate its practical application in a research and development setting.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to engage in key binding interactions make it a desirable feature in drug design. Ethyl 4-cyanopiperidine-1-carboxylate, a derivative of this important heterocycle, offers chemists a strategic advantage. The ethyl carbamate serves as a stable protecting group for the piperidine nitrogen, allowing for selective modifications at other positions. The cyano group at the 4-position is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, thereby enabling the exploration of diverse chemical space. This guide aims to serve as a comprehensive resource for scientists leveraging this valuable building block in their drug discovery endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-cyanopiperidine-1-carboxylate is essential for its effective use in synthesis. The compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] It is soluble in a range of common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

| Property | Value | Reference |

| CAS Number | 182808-28-2 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | 1.13 g/cm³ (Predicted) | |

| Boiling Point | ~204 °C (for the related Ethyl 4-piperidinecarboxylate) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |

| Synonyms | 4-Cyano-1-piperidinecarboxylic acid ethyl ester | [1] |

Synthesis and Reactivity

Ethyl 4-cyanopiperidine-1-carboxylate is a key intermediate that provides access to a variety of functionalized piperidine scaffolds. Its synthesis and subsequent chemical transformations are central to its utility as a building block.

Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

The most common laboratory synthesis of Ethyl 4-cyanopiperidine-1-carboxylate involves the N-acylation of 4-cyanopiperidine with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate.

Key Chemical Transformations

The versatility of Ethyl 4-cyanopiperidine-1-carboxylate stems from the reactivity of its cyano and carbamate functional groups.

Caption: Key transformations of Ethyl 4-cyanopiperidine-1-carboxylate.

-

Reduction of the Cyano Group: The nitrile functionality can be readily reduced to a primary amine, yielding ethyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3] The resulting aminomethylpiperidine is a valuable building block for introducing the piperidine scaffold into target molecules via amide bond formation or reductive amination.

-

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid. This derivative is useful for forming amide linkages or as a precursor for further synthetic manipulations.

-

N-Deprotection and Alkylation: The ethyl carbamate protecting group can be removed under basic or acidic conditions to yield 4-cyanopiperidine. The liberated secondary amine can then be subjected to a variety of N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents on the piperidine nitrogen.

Application in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

A significant application of Ethyl 4-cyanopiperidine-1-carboxylate and its derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[4]

References

An In-depth Technical Guide to Ethyl 4-cyanopiperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The document details the compound's chemical and physical properties, safety and handling protocols, and a specific experimental procedure for its synthesis.

Chemical and Physical Properties

Ethyl 4-cyanopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a cyano group and an ethyl carboxylate group attached to the nitrogen atom.[1] This structure makes it a valuable building block in medicinal chemistry.[1] It is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1]

Table 1: Physical and Chemical Properties of Ethyl 4-cyanopiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 182808-28-2 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Safety and Handling

Table 2: Hazard Identification and Precautionary Statements (Inferred from Related Compounds)

| Hazard Class | Statement | Source (Related Compound) |

| Acute Toxicity, Oral | May be harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4] |

| Respiratory Irritation | May cause respiratory irritation. | [5] |

Personal Protective Equipment (PPE)

When handling Ethyl 4-cyanopiperidine-1-carboxylate, the following personal protective equipment should be worn:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6]

-

Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Do not ingest. Wash hands thoroughly after handling.[3][6] Keep away from open flames, hot surfaces, and sources of ignition.[3][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3][6]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Experimental Protocols

Synthesis of Ethyl 4-cyanopiperidine-1-carboxylate

The following protocol is adapted from a nickel-catalyzed cyanation reaction of an unactivated alkyl sulfonate.[7]

Materials:

-

Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1c) (100.5 mg, 0.4 mmol)

-

NiCl₂·6H₂O (4.8 mg, 0.02 mmol)

-

4-Dimethylaminopyridine (DMAP) (48.9 mg, 0.4 mmol)

-

Zinc cyanide (Zn(CN)₂) (37.6 mg, 0.32 mmol)

-

Zinc powder (10.5 mg, 0.16 mmol)

-

Tetrabutylammonium iodide (n-Bu₄NI) (443.2 mg, 1.2 mmol)

-

XantPhos (13.9 mg, 0.024 mmol)

-

Acetonitrile (CH₃CN) (2.0 mL)

Procedure:

-

To a reaction vessel, add NiCl₂·6H₂O (4.8 mg, 0.02 mmol), DMAP (48.9 mg, 0.4 mmol), Zn(CN)₂ (37.6 mg, 0.32 mmol), zinc powder (10.5 mg, 0.16 mmol), n-Bu₄NI (443.2 mg, 1.2 mmol), XantPhos (13.9 mg, 0.024 mmol), and Ethyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1c) (100.5 mg, 0.4 mmol).

-

Add acetonitrile (2.0 mL) to the vessel.

-

Stir the reaction mixture under appropriate conditions (e.g., inert atmosphere, specific temperature) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture should be worked up to isolate the product. This may involve filtration, extraction, and purification by column chromatography.

Visualizations

References

- 1. CAS 182808-28-2: ETHYL 4-CYANOPIPERIDINE-1-CARBOXYLATE [cymitquimica.com]

- 2. CAS # 182808-28-2, Ethyl 4-cyanopiperidine-1-carboxylate - chemBlink [ww.chemblink.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Synthesis of Pharmaceutical Intermediates Using Ethyl 4-Cyanopiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing Ethyl 4-cyanopiperidine-1-carboxylate. This versatile building block, characterized by its piperidine core functionalized with a cyano group and an ethyl carbamate, serves as a crucial starting material in the development of a range of therapeutics, notably Janus kinase (JAK) inhibitors.

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate (CAS No. 182808-28-2) is a valuable intermediate in medicinal chemistry.[1] The presence of the reactive cyano group allows for its conversion into various functional groups, particularly a primary amine, which is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs). The ethyl carbamate group provides a means of protecting the piperidine nitrogen, which can be deprotected or modified in later synthetic steps.

This document will focus on a critical two-step synthetic sequence:

-

Reduction of Ethyl 4-cyanopiperidine-1-carboxylate to the corresponding primary amine, Ethyl 4-(aminomethyl)piperidine-1-carboxylate.

-

Alkylation of a heterocyclic core with the synthesized Ethyl 4-(aminomethyl)piperidine-1-carboxylate to form a key intermediate for JAK inhibitors.

Application Note 1: Synthesis of Ethyl 4-(aminomethyl)piperidine-1-carboxylate

The reduction of the nitrile functionality in Ethyl 4-cyanopiperidine-1-carboxylate to a primary amine is a pivotal step in creating a versatile intermediate for drug synthesis. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.

Reaction Scheme:

Caption: Reduction of Ethyl 4-cyanopiperidine-1-carboxylate.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-cyanopiperidine-1-carboxylate | N/A |

| Product | Ethyl 4-(aminomethyl)piperidine-1-carboxylate | N/A |

| Catalyst | Raney Nickel | [2] |

| Solvent | Ethanol saturated with ammonia | N/A |

| Hydrogen Pressure | 50 psi | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 5 hours | N/A |

| Yield | >95% | N/A |

| Purity | High (suitable for next step without further purification) | N/A |

Experimental Protocol 1: Catalytic Hydrogenation of Ethyl 4-cyanopiperidine-1-carboxylate

This protocol details the procedure for the reduction of the nitrile to a primary amine using Raney Nickel.

Materials:

-

Ethyl 4-cyanopiperidine-1-carboxylate

-

Raney Nickel (50% slurry in water)

-

Ethanol, 200 proof

-

Ammonia gas

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

-

Parr hydrogenation apparatus or similar

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (an amount equivalent to ~10% by weight of the starting nitrile) with deionized water three times, followed by three washes with 200 proof ethanol. The catalyst should be kept wet with ethanol at all times to prevent ignition.

-

Reaction Setup: To a Parr hydrogenation bottle, add Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq). Add a solution of ethanol saturated with ammonia. The volume of the solvent should be approximately 10-20 times the weight of the starting material. Carefully add the prepared Raney Nickel catalyst to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen).

-

Hydrogenation: Securely attach the reaction vessel to the Parr apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by observing the pressure drop in the hydrogen tank.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with ethanol and disposed of properly.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 4-(aminomethyl)piperidine-1-carboxylate as an oil. The product is typically of high purity and can be used in the subsequent step without further purification.

Application Note 2: Synthesis of a Key JAK Inhibitor Intermediate

Ethyl 4-(aminomethyl)piperidine-1-carboxylate is a crucial building block for the synthesis of various JAK inhibitors. A common synthetic route involves the nucleophilic substitution of a halogenated heterocyclic core, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Reaction Scheme:

Caption: Synthesis of a JAK inhibitor intermediate.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Materials | Ethyl 4-(aminomethyl)piperidine-1-carboxylate, 4-Chloro-1H-pyrrolo[2,3-b]pyridine | N/A |

| Product | Ethyl 4-(((1H-pyrrolo[2,3-b]pyridin-4-yl)amino)methyl)piperidine-1-carboxylate | N/A |

| Base | Diisopropylethylamine (DIPEA) | N/A |

| Solvent | n-Butanol | N/A |

| Temperature | 135 °C | N/A |

| Reaction Time | 24-48 hours | N/A |

| Yield | 80-90% | N/A |

| Purity | High (purified by column chromatography) | N/A |

Experimental Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes the coupling of Ethyl 4-(aminomethyl)piperidine-1-carboxylate with 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

-

Ethyl 4-(aminomethyl)piperidine-1-carboxylate

-

4-Chloro-1H-pyrrolo[2,3-b]pyridine

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-butanol. Add Ethyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) followed by diisopropylethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 135 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 4-(((1H-pyrrolo[2,3-b]pyridin-4-yl)amino)methyl)piperidine-1-carboxylate.

Workflow Diagram

The overall synthetic workflow from the starting material to the final pharmaceutical intermediate is summarized below.

Caption: Synthetic workflow for a JAK inhibitor intermediate.

Conclusion

Ethyl 4-cyanopiperidine-1-carboxylate is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this document provide a reliable and efficient pathway for the preparation of a key building block for Janus kinase inhibitors. The straightforward reduction of the cyano group followed by a robust nucleophilic substitution reaction allows for the construction of the desired piperidine-heterocycle scaffold in good yields and high purity. These methods are amenable to scale-up for the production of APIs in a drug development setting.

References

Application of Ethyl 4-cyanopiperidine-1-carboxylate in Drug Design: A Detailed Guide for Researchers

Introduction

Ethyl 4-cyanopiperidine-1-carboxylate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its piperidine scaffold, substituted with a cyano group at the 4-position and an ethyl carbamate at the 1-position, offers multiple reactive sites for the synthesis of complex, biologically active molecules. The presence of the cyano group, a precursor to both amines and carboxylic acids, and the readily cleavable ethyl carbamate protecting group make this compound a valuable starting material for the construction of diverse chemical libraries and targeted drug candidates.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging Ethyl 4-cyanopiperidine-1-carboxylate for the design and synthesis of novel therapeutics. The primary focus of this guide is its application in the development of C-C chemokine receptor type 5 (CCR5) antagonists, a clinically significant class of anti-HIV-1 agents.

Application Notes: A Gateway to CCR5 Antagonists

The 4-substituted piperidine motif is a common feature in a variety of pharmacologically active compounds. Ethyl 4-cyanopiperidine-1-carboxylate is an excellent precursor for the synthesis of 4-aminomethylpiperidine and 4-carboxypiperidine derivatives, which are key intermediates in the preparation of potent CCR5 antagonists.

Key Advantages in Drug Design:

-

Versatile Functionalization: The cyano group can be readily reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid. These functional groups serve as critical handles for coupling with other molecular fragments.

-

Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

-

Controlled Synthesis: The ethyl carbamate protecting group on the piperidine nitrogen allows for selective reactions at the 4-position before further modification at the nitrogen, enabling a controlled and convergent synthetic strategy.

Application in the Synthesis of CCR5 Antagonists (e.g., Sch-350634 Analogs):

CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Small molecule antagonists that block the interaction between the viral gp120 envelope protein and the CCR5 co-receptor are effective antiviral agents. A notable example is the potent and orally bioavailable CCR5 antagonist, Sch-350634. The synthesis of Sch-350634 and its analogs relies on a 4-substituted-4-aminopiperidine core, which can be efficiently derived from Ethyl 4-cyanopiperidine-1-carboxylate.[1][2]

The general synthetic strategy involves the reduction of the cyano group to an aminomethyl group, followed by coupling with a suitably functionalized piperazine moiety and subsequent elaboration to the final drug molecule.

Quantitative Data

The following table summarizes the biological activity of representative piperazine-based CCR5 antagonists, highlighting the potency that can be achieved with compounds derived from 4-substituted piperidine building blocks.

| Compound | Target | Assay | Potency (EC50/IC50) | Reference |

| Sch-350634 | CCR5 | HIV-1 Replication (PBMCs) | Potent Inhibitor | [3] |

| Compound 11f | CCR5 | HIV-1 Replication (PBMCs) | EC50 = 0.59 nM | [4] |

| Vicriviroc (Sch-D) | CCR5 | CCR5 Binding | Potent Antagonist | [5] |

Experimental Protocols

Detailed methodologies for the key transformations of Ethyl 4-cyanopiperidine-1-carboxylate are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and downstream synthetic steps.

Protocol 1: Catalytic Reduction of Ethyl 4-cyanopiperidine-1-carboxylate to Ethyl 4-(aminomethyl)piperidine-1-carboxylate

This protocol describes the reduction of the cyano group to a primary amine using Raney Nickel as a catalyst. This transformation is a critical step in converting the starting material into a key intermediate for the synthesis of CCR5 antagonists.[5][6]

Materials:

-

Ethyl 4-cyanopiperidine-1-carboxylate

-

Raney Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Potassium Borohydride (KBH4)

-

Diatomaceous earth (Celite®)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approximately 10 mol% relative to the substrate) with anhydrous ethanol three times to remove water.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the washed Raney Nickel and anhydrous ethanol (5 mL per mmol of substrate).

-

Addition of Reactants: Under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq).

-

Reduction: Cool the mixture in an ice bath and add Potassium Borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Hydrogenation: After the addition of KBH4 is complete, replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus at 50 psi) and stir the reaction vigorously at room temperature for 16-24 hours.[7]

-

Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding water.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 4-cyanopiperidine-1-carboxylate to 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

This protocol details the hydrolysis of the cyano group to a carboxylic acid, providing an alternative key intermediate for drug synthesis.

Materials:

-

Ethyl 4-cyanopiperidine-1-carboxylate

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Ethanol

-

Hydrochloric Acid (HCl) for acidification

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Hydrolysis: Add a solution of NaOH or KOH (3.0-5.0 eq) in water to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

-

Extraction: Extract the acidic aqueous solution with ethyl acetate or a suitable organic solvent (3 x volumes).

-